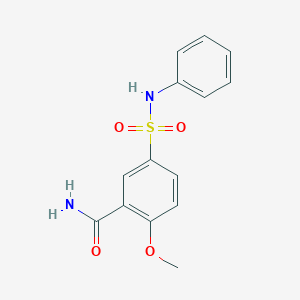![molecular formula C16H14N6O B5460937 2-ethyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5460937.png)
2-ethyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-ones
Preparation Methods
The synthesis of 2-ethyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves the condensation of pyrazine with primary amines . One common method involves the coupling of 3-substituted 1,2,4-triazole-5-diazonium salts with ethyl acetoacetate to form 1,2,4-triazole-5-yl azo compounds. These intermediates then react with dimethylformamide dimethyl acetal to yield the corresponding 4-[2-(dimethylamino)vinyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-carboxylates .
Chemical Reactions Analysis
2-ethyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-ethyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to apoptosis in cancer cells and inhibition of tumor growth.
Comparison with Similar Compounds
Similar compounds to 2-ethyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
These compounds share similar structural features and biological activities, but this compound is unique due to its specific substitution pattern and the resulting properties.
Properties
IUPAC Name |
4-ethyl-11-(3-methylphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-3-13-17-16-19-18-14-12(22(16)20-13)7-8-21(15(14)23)11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEVRIQKUSIDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC(=C4)C)N=NC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B5460857.png)
![N-(3,4-difluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine](/img/structure/B5460865.png)
![3-{[(3-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5460867.png)
![1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5460870.png)
![2-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5460873.png)
![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5460880.png)

![2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone](/img/structure/B5460898.png)
![N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B5460928.png)
![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N-cyclohexylacetamide](/img/structure/B5460936.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5460945.png)
![2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride](/img/structure/B5460953.png)
![4-[(2-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5460965.png)
![N,1'-dimethyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5460967.png)
